molecular formula C12H8S3 B186756 2,5-di(thiophen-3-yl)thiophene CAS No. 81294-16-8

2,5-di(thiophen-3-yl)thiophene

Cat. No.: B186756
CAS No.: 81294-16-8
M. Wt: 248.4 g/mol
InChI Key: OQKJYJOKTGKIRJ-UHFFFAOYSA-N
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Description

2,5-di(thiophen-3-yl)thiophene is a conjugated organic molecule structured as a central thiophene flanked by two thiophen-3-yl groups. This architecture makes it a valuable building block (synthon) for researchers developing advanced materials and investigating new bioactive compounds. Its core value lies in the extended π-electron system created by the three linked thiophene rings, which facilitates charge transport and allows for fine-tuning of optical properties. Primary Research Applications: • Organic Electronics: This compound serves as a key precursor for synthesizing conjugated polymers and small molecules used in organic electronic devices . Its rigid, planar structure promotes π-π stacking, which is crucial for high charge-carrier mobility. Researchers utilize it in the development of organic field-effect transistors (OFETs) , organic light-emitting diodes (OLEDs) , and organic photovoltaics (OPVs) for solar cells . • Pharmaceutical & Agrochemical Research: Thiophene is a privileged scaffold in medicinal chemistry . The this compound structure can be used as a core template to develop novel compounds for biological screening. Its structure is of significant interest in the discovery of new anticancer agents and fungicides , guiding the exploration of structure-activity relationships (SAR) for lead optimization. Research Value: This trimer provides a versatile chemical handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille) , enabling the creation of complex molecular architectures. Its properties are instrumental for scientists working at the intersection of materials science, synthetic chemistry, and drug discovery. This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-di(thiophen-3-yl)thiophene
Source PubChem
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InChI

InChI=1S/C12H8S3/c1-2-12(10-4-6-14-8-10)15-11(1)9-3-5-13-7-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKJYJOKTGKIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(S2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231040
Record name 3,2':5',3''-Terthiophene
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Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

81294-16-8
Record name 3,2′:5′,3′′-Terthiophene
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Record name 3,2':5',3''-Terthiophene
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Record name 3,2':5',3''-Terthiophene
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Record name 3,2':5',3"-Terthiophene 200000040979
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Advanced Polymerization and Oligomerization Studies Involving 2,5 Di Thiophen 3 Yl Thiophene Monomers and Derivatives

Electrochemical Polymerization and Copolymerization Investigations

Electrochemical polymerization is a powerful technique for synthesizing conducting polymers directly onto an electrode surface, allowing for the formation of thin, uniform films. This method has been extensively explored for the polymerization of di(thienyl)thiophene derivatives.

Homopolymerization of Thiophene (B33073) Monomers

The electrochemical homopolymerization of thiophene-based monomers, including derivatives of 2,5-di(thienyl)thiophene, is a fundamental method for producing conjugated polymer films. tandfonline.comresearchgate.netrsc.org For instance, a polythiophene derivative was synthesized through the electrochemical oxidative polymerization of 2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole (TTPP). tandfonline.com The polymerization of such monomers is typically carried out in a three-electrode cell containing the monomer, a supporting electrolyte, and a suitable solvent. mdpi.com The application of an anodic potential initiates the oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form the polymer chain. astrj.com The growth of the polymer film on the working electrode can be monitored by cyclic voltammetry, where an increase in the redox peak currents with successive cycles indicates polymer deposition. researchgate.net

The properties of the resulting homopolymer, such as its electroactivity and optical characteristics, are highly dependent on the monomer structure. For example, while the homopolymer of TTPP, P(TTPP), was successfully synthesized, it did not exhibit significant electrochromic activity on its own. tandfonline.comkayseri.edu.tr This highlights a common strategy in the field, where the properties of a base polymer are tuned through copolymerization or the incorporation of different functional groups.

Copolymerization with Co-monomers (e.g., 3,4-Ethylenedioxythiophene (B145204) (EDOT))

Copolymerization is a versatile strategy to tailor the properties of conducting polymers by combining different monomer units within the same polymer chain. tandfonline.comrsc.orgacs.org A widely used co-monomer is 3,4-ethylenedioxythiophene (EDOT), known for producing polymers (PEDOT) with high conductivity, stability, and desirable electrochromic properties. tandfonline.com

The electrochemical copolymerization of di(thienyl)thiophene derivatives with EDOT has been shown to yield materials with enhanced characteristics. tandfonline.comrsc.orgkayseri.edu.tr For example, the copolymer of TTPP with EDOT, denoted as P(TTPP-co-EDOT), was synthesized via potentiodynamic electrolysis. tandfonline.com This copolymer displayed notable electrochromism, switching between yellow and blue colors upon varying the applied potential, a property not observed in the P(TTPP) homopolymer. tandfonline.comkayseri.edu.tr

Evidence for successful copolymerization is often obtained by comparing the electrochemical and spectroelectrochemical properties of the copolymer with those of the corresponding homopolymers. rsc.org Differences in cyclic voltammograms, UV-vis absorption spectra, and the emergence of new electrochromic states are considered strong indicators of copolymer formation. rsc.org For instance, the copolymer of 4,7-di(thiophen-2-yl)benzo[c] tandfonline.comresearchgate.netrsc.orgthiadiazole and EDOT exhibited a low band gap of 1.32 eV and distinct color changes, demonstrating the successful integration of both monomer units. nih.gov

Impact of Polymerization Conditions on Resultant Material Characteristics

The characteristics of the final polymer films are significantly influenced by the conditions employed during electrochemical polymerization. mdpi.comacs.org Key parameters that can be controlled to tune the material properties include:

Solvent and Electrolyte: The choice of solvent and supporting electrolyte can affect the solubility of the monomer and the conductivity of the polymerization medium, thereby influencing the morphology and quality of the resulting polymer film. mdpi.com Common solvent/electrolyte systems include acetonitrile (B52724) with lithium perchlorate (B79767) (LiClO₄) or tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆). rsc.orgacs.org

Monomer Concentration: The concentration of the monomer in the electrolyte solution can impact the rate of polymerization and the thickness of the deposited film. mdpi.com

Polymerization Potential/Current: The applied potential or current density during electropolymerization is a critical factor. Potentiostatic (constant potential) and galvanostatic (constant current) methods are commonly used. bohrium.com The potential applied can influence the oxidation rate of the monomer and the structure of the resulting polymer. Applying different polymerization potentials can even be used to tune the optical and electrochromic properties of the polymer. researchgate.net

Electrode Material: The nature of the working electrode on which the polymer is deposited can also play a role in the film's properties. mdpi.com

Studies have shown that by carefully controlling these conditions, it is possible to modulate the electrochemical and spectroelectrochemical properties of the synthesized polymers. For instance, the spectroelectrochemical properties of P(TTPA-co-DIT) and P(TTPA-co-BDTA) films were found to vary depending on the potential at which they were potentiostatically prepared.

Chemical Polymerization Techniques for Conjugated Thiophene Systems

While electrochemical polymerization offers precise control over film deposition, chemical polymerization methods are often more suitable for large-scale synthesis of conducting polymers. mdpi.comastrj.com

One of the most common chemical methods for polymerizing thiophene derivatives is oxidative coupling polymerization . astrj.comresearchgate.net This technique typically involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃), in an appropriate solvent. researchgate.netsci-hub.se The oxidant initiates the polymerization by oxidizing the monomer to form radical cations, which then couple to form the polymer. This method is relatively simple and cost-effective, making it attractive for industrial applications. researchgate.net However, a drawback of this method can be a lack of control over the polymer's regioregularity, which can lead to a higher number of structural defects in the polymer chain compared to other methods. mdpi.com

Palladium-catalyzed polymerization reactions have also been employed for the synthesis of polythiophene derivatives. researchgate.net For example, the oxidative polymerization of thiophene derivatives has been carried out using palladium(II) acetate (B1210297) as a catalyst in combination with other reagents. researchgate.net These catalytic systems can offer alternative routes to polythiophenes with potentially different properties compared to those synthesized by traditional oxidative coupling.

Molecular Engineering of Polymer Architectures through Controlled Synthesis

The ability to control the molecular architecture of conjugated polymers is crucial for fine-tuning their properties for specific applications. nih.gov This is often achieved through controlled synthesis methods that allow for the precise regulation of molecular weight, polydispersity, and regioregularity. researchgate.net

For polythiophene-based systems, several catalyst-transfer polycondensation methods have been developed to achieve controlled, chain-growth polymerization. These include:

Kumada Catalyst-Transfer Polycondensation (KCTP): This method, developed by McCullough and Yokozawa, is a powerful tool for the synthesis of highly regioregular poly(3-alkylthiophenes) (P3HTs). mdpi.com It involves the use of a nickel catalyst and Grignard-functionalized thiophene monomers.

Suzuki-Miyaura Catalyst-Transfer Polycondensation: This is another important method that utilizes a palladium catalyst and boronic ester-functionalized thiophene monomers. researchgate.net This approach has been successfully used to synthesize regioregular poly(5-alkyl-2,3-thiophene)s with tunable molecular weights and narrow polydispersities. researchgate.net

These controlled polymerization techniques offer several advantages for molecular engineering:

Tunable Molecular Weight: The molecular weight of the polymer can be controlled by adjusting the monomer-to-catalyst ratio. researchgate.net

Low Polydispersity: These methods can produce polymers with a narrow distribution of chain lengths, leading to more well-defined materials.

End-Group Functionalization: The living nature of the polymerization allows for the introduction of specific functional groups at the chain ends. researchgate.net

By employing these advanced synthetic strategies, researchers can design and create novel poly(di(thienyl)thiophene)-based materials with tailored architectures and optimized performance characteristics for a variety of electronic and optoelectronic devices. The ability to introduce functional side chains and control the polymer backbone structure through these methods is a key aspect of the ongoing development in this field. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of thiophene-based materials. This method allows for the accurate calculation of electronic properties, providing a detailed understanding of molecular structure and reactivity.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines the electronic and optical properties of a material. cmu.ac.th A smaller HOMO-LUMO gap generally corresponds to a more reactive and less stable molecule. cmu.ac.th

For thiophene-based oligomers and polymers, DFT calculations have been employed to determine these energy gaps. Studies have shown that the HOMO and LUMO energy levels, and consequently the energy gap, are influenced by the molecular structure, including the number of thiophene units and the nature of any substituent groups. scispace.comresearchgate.net For instance, theoretical calculations on nonsubstituted and 3,5-substituted polythiophene variants have demonstrated that substituted forms can exhibit lower energy gaps, which is often in good agreement with experimental observations. scispace.com

In the context of polymeric forms, the HOMO-LUMO gap of poly(2,5-di(thiophen-3-yl)thiophene) is influenced by the degree of π-conjugation along the polymer backbone. scispace.com Theoretical studies on various polythiophenes have shown a range of HOMO and LUMO values, indicating the tunability of their electronic properties. arxiv.org For example, calculations on a diverse set of 100 oligothiophenes revealed a significant range of approximately 3 eV for both HOMO and LUMO energies. arxiv.org

The HOMO levels of thiophene oligomers typically exhibit π-bonding character within a subunit and π-antibonding character between consecutive subunits. Conversely, the LUMOs possess a π-antibonding character within a subunit and a π-bonding character between them. scispace.com

Table 1: Calculated HOMO, LUMO, and Energy Gap Values for Thiophene Derivatives from DFT Studies

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Thiophene Derivative 1-6.25-2.094.16
Thiophene Derivative 2-6.17-2.084.09
Thiophene Sulfonamide Derivative-4.994-1.1423.852 nih.gov
2,5-di(thien-2-yl)thieno[3,2-b]thiophene-5.85-0.725.13 acs.org

Note: The data in this table is compiled from various studies on different thiophene derivatives and is presented for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. tandfonline.com The MEP surface displays regions of varying electron density, typically color-coded with red indicating electron-rich areas (negative potential) and blue indicating electron-deficient areas (positive potential). tandfonline.com

For thiophene derivatives, MEP analysis can identify the reactive centers. researchgate.net For example, in some thiophene-based compounds, the electron-rich regions are localized around heteroatoms like oxygen and sulfur, while electron-deficient regions may be found on hydrogen atoms or specific carbon atoms. tandfonline.com This information is crucial for understanding intermolecular interactions and the reactivity of the molecule. acs.org

DFT calculations can be used to predict the redox potentials of molecules, which are essential for applications in electroactive materials. acs.org The oxidation potential, in particular, is a key property for conducting polymers. researchgate.net Theoretical predictions of oxidation potentials for oligothiophenes have been shown to correlate well with experimental data obtained from techniques like cyclic voltammetry. researchgate.net

The redox properties of thiophene-based polymers are influenced by their electronic structure. For instance, in donor-acceptor copolymers, the introduction of different acceptor units can significantly alter the reduction potentials. nih.gov Computational studies have shown that the HOMO and LUMO energy levels calculated by DFT can be correlated with the first and second reduction potentials of these materials. acs.org

Theoretical calculations, often combined with experimental solvatochromic shift methods, are used to estimate these dipole moments. researchgate.netresearchgate.net For instance, studies on push-pull thiophene compounds have shown a significant increase in dipole moment from the ground to the excited state, which is a result of the charge transfer process. rsc.orgrsc.org This increased polarity in the excited state can be influenced by the nature of electron-donating and electron-withdrawing groups attached to the thiophene core. rsc.orgrsc.org

Table 2: Ground and Excited State Dipole Moments for Selected Thiophene Derivatives

CompoundGround State Dipole Moment (μg) (Debye)Excited State Dipole Moment (μe) (Debye)Change in Dipole Moment (Δμ) (Debye)
2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT)Not specifiedNot specified6.6 rsc.orgrsc.org
4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT)Not specifiedNot specified9.0 rsc.orgrsc.org

Note: The data presented is based on reported changes in dipole moment from cited studies.

Prediction and Correlation of Redox Potentials

Advanced Quantum Chemical Characterizations

Beyond standard DFT methods, more advanced quantum chemical analyses provide deeper insights into the electronic structure and bonding of thiophene-based systems.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. acs.orguni-muenchen.de It transforms the complex molecular wavefunction into a set of localized bonds and lone pairs, providing a chemically intuitive picture of electron distribution. uni-muenchen.de

Quantum Theory of Atoms in Molecule (QTAIM) for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the nature of chemical bonds by examining the topology of the electron density, ρ(r). This methodology allows for a quantitative description of bonding interactions within a molecule, such as this compound, a member of the terthiophene family. While specific QTAIM studies focused solely on this compound are not extensively documented in the reviewed literature, the principles can be understood from analyses of related oligothiophenes. researchgate.netresearchgate.net

QTAIM analysis centers on the identification of bond critical points (BCPs) in the electron density, which are points where the gradient of the electron density is zero. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), characterize the nature of the interaction between two atoms.

Generally, in conjugated systems like oligothiophenes, the C-C bonds within the thiophene rings and the inter-ring C-C bonds exhibit characteristics of covalent bonds. This is typically indicated by a relatively high value of ρ and a negative value of the Laplacian (∇²ρ < 0) at the BCP. A negative Laplacian signifies a concentration of electron density, which is characteristic of a shared interaction (covalent bond). The total energy density (H(r)) at the BCP is also expected to be negative for covalent bonds.

Conversely, non-covalent interactions, such as weak intramolecular hydrogen bonds (e.g., C-H···S) or van der Waals interactions, would show much lower ρ values and positive values for both ∇²ρ and H(r). For instance, QTAIM analysis performed on some thiophene derivatives has been used to elucidate the nature of both covalent and non-covalent interactions that dictate the molecular structure. researchgate.net Studies on similar compounds explain how shifts from ionic to covalent character can occur in different environments, a phenomenon that can be detailed by QTAIM parameters. researchgate.net

A hypothetical QTAIM analysis for this compound would likely focus on several key bonds to understand its electronic structure. The table below illustrates the kind of data that would be generated from such a study, based on typical values for similar conjugated thiophene systems.

BondTopological ParameterTypical Value RangeBonding Interpretation
Intra-ring C=Cρ(r) (a.u.)~0.30 - 0.35Strong, shared (covalent) interaction with significant π-character
∇²ρ(r) (a.u.)&lt; 0
H(r) (a.u.)&lt; 0
Intra-ring C-Sρ(r) (a.u.)~0.15 - 0.20Polar covalent bond
∇²ρ(r) (a.u.)Slightly negative or positive
H(r) (a.u.)&lt; 0
Inter-ring C-Cρ(r) (a.u.)~0.25 - 0.28Covalent single bond with some degree of π-conjugation
∇²ρ(r) (a.u.)&lt; 0
H(r) (a.u.)&lt; 0

This table is illustrative and based on general findings for oligothiophenes. Actual values would require specific calculations for this compound.

The analysis of these parameters provides deep insights into the electron distribution and the stability of the molecular framework, which are crucial for understanding the material's electronic properties.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Packing Insights

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules, providing insights into their conformational preferences and intermolecular packing in the condensed phase. For conjugated oligomers like this compound, MD simulations can predict how individual molecules arrange themselves in a solid-state material, which is critical for properties such as charge transport. uky.edumdpi.com

The conformational flexibility of this compound is primarily governed by the torsional angles between the adjacent thiophene rings. Gas-phase calculations often reveal multiple low-energy conformations, such as syn and anti arrangements of the sulfur atoms. acs.org However, in the solid state, intermolecular forces and packing constraints dictate the final, often more planar, conformation. mdpi.com MD simulations can bridge this gap by modeling a large ensemble of molecules, allowing for the prediction of the most stable packing arrangements.

Studies on substituted oligothiophenes have shown that MD simulations can reliably predict packing modes. mdpi.com For instance, simulations have demonstrated that even with alkyl substitutions that might favor twisted conformations in isolation, the molecules often adopt a planar structure in the bulk to maximize favorable intermolecular interactions, like π-π stacking. uky.edumdpi.com These simulations can reveal key packing parameters such as the π-stacking distance and the presence of herringbone or lamellar structures, which are known to influence charge carrier mobility. tandfonline.com

For this compound, MD simulations would be instrumental in understanding:

Conformational Landscape: Mapping the potential energy surface as a function of the inter-ring dihedral angles to identify stable conformers.

Aggregation Behavior: Simulating the self-assembly of multiple molecules from a random distribution to predict the morphology of aggregates. This is particularly relevant for understanding solution processing and thin-film formation.

Crystal Packing: Predicting the unit cell parameters and the arrangement of molecules within the crystal lattice. This information is a crucial complement to experimental techniques like X-ray diffraction. For example, simulations on methyl-substituted quaterthiophenes have shown that crystal packing is driven by the optimization of S-S, C-H---S, and C-H---π interactions, leading to either herringbone or π-π stacking arrangements. tandfonline.com

The insights from MD simulations are critical for establishing a link between the molecular structure of this compound and the macroscopic properties of materials derived from it. beilstein-journals.orgrsc.org

Computational Elucidation of Structure-Spectra Relationships

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for elucidating the relationship between the molecular structure of this compound and its spectroscopic properties, such as UV-visible absorption and fluorescence spectra. rsc.orgresearchgate.net These calculations can predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities observed experimentally. jmaterenvironsci.com

The electronic spectrum of conjugated molecules like terthiophenes is dominated by π-π* transitions. The primary absorption band typically corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org For this compound, the HOMO is expected to be a π-orbital delocalized across the entire three-ring backbone, while the LUMO would be the corresponding π*-antibonding orbital.

Computational studies on related oligothiophenes have shown that:

Conformation Influences Spectra: The degree of planarity between the thiophene rings significantly affects the extent of π-conjugation. A more planar conformation leads to a smaller HOMO-LUMO gap and a red-shift (longer wavelength) in the absorption spectrum. TD-DFT calculations can quantify this effect by modeling the spectra of different conformers. rsc.org

Substitution Effects: Attaching electron-donating or electron-withdrawing groups to the thiophene backbone can tune the HOMO and LUMO energy levels, thereby altering the absorption and emission wavelengths. rsc.org

Excited State Geometry: Upon photoexcitation, the molecule relaxes to an excited state geometry that is often more planar and quinoidal in character compared to the ground state's aromatic structure. This change in geometry is responsible for the Stokes shift observed between absorption and emission spectra. The fluorescence spectrum of terthiophenes often shows well-resolved vibronic features due to the rigid and planar geometry of the excited state. mdpi.com

The table below summarizes the kind of information that TD-DFT calculations would provide for this compound, based on findings for analogous systems. rsc.orgcsic.es

PropertyComputational MethodPredicted FindingStructural Correlation
Absorption Maximum (λ_max)TD-DFTStrong absorption in the UV-A or near-visible regionCorresponds to the HOMO -> LUMO (π -> π*) transition along the conjugated backbone.
Emission Maximum (λ_em)TD-DFT (with excited state optimization)Emission at a longer wavelength than absorption (Stokes shift)Originates from the more planar, quinoidal geometry of the first excited state.
HOMO-LUMO GapDFTInversely related to the effective conjugation lengthDecreases with increased planarity between the thiophene rings.
Vibronic StructureFranck-Condon AnalysisPresence of fine structure in the emission spectrumCoupling of the electronic transition with specific vibrational modes (e.g., C=C stretching).

This table is illustrative and based on general findings for oligothiophenes. Actual values would require specific calculations for this compound.

By correlating these calculated spectroscopic features with the underlying molecular and electronic structure, a comprehensive understanding of the photophysical behavior of this compound can be achieved, guiding the design of new materials with tailored optical properties. researchgate.net

Conclusion

2,5-di(thiophen-3-yl)thiophene is a significant member of the oligothiophene family, offering a unique structural motif that influences its electronic and solid-state properties. Its synthesis via established cross-coupling reactions allows for the preparation of this and related materials for fundamental studies and device applications. The characterization of its spectroscopic and electrochemical properties provides crucial insights into its potential as a semiconductor in organic electronics. While direct device data for this compound itself is limited in the provided context, the performance of its derivatives in OFETs, OPVs, and OLEDs highlights the promising research trajectory for this class of materials. Further exploration of its structure-property relationships will undoubtedly lead to the development of new and improved functional organic materials.

Advanced Spectroscopic Characterization Techniques for Materials Derived from 2,5 Di Thiophen 3 Yl Thiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including those based on the 2,5-di(thiophen-3-yl)thiophene framework. Both ¹H (proton) and ¹³C (carbon-13) NMR provide precise information about the chemical environment of individual atoms, allowing for unambiguous confirmation of the synthesized structure.

In the ¹H NMR spectrum of thiophene-based compounds, protons on the thiophene (B33073) rings typically appear in the aromatic region (δ 7.0-8.0 ppm). The specific chemical shifts and coupling patterns (multiplicity and coupling constants, J) are highly sensitive to the substitution pattern and the electronic nature of adjacent groups. For a derivative of this compound, one would expect to see distinct signals for the protons on the central thiophene and the two flanking 3-substituted thiophene rings. For instance, in related di(thiophen-2-yl) derivatives, the protons on the thiophene rings exhibit characteristic doublets and doublets of doublets, confirming their connectivity. csic.es

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms within the thiophene rings resonate in the downfield region (typically δ 120-150 ppm) due to their aromaticity. csic.estandfonline.com The signals for carbons directly bonded to the sulfur atom appear at different chemical shifts compared to other ring carbons. The presence of substituents will further influence these shifts, aiding in the complete structural assignment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for analyzing substituted derivatives.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Thiophene-Based Structures

Compound Type Nucleus Chemical Shift (δ, ppm) Notes
Substituted Thiophenes ¹H 7.0 - 8.0 Aromatic protons; specific shifts and coupling constants depend on substitution.
¹³C 120 - 150 Aromatic carbons; quaternary carbons often show distinct shifts. csic.es
N,N'-dibenzylidene-2,5-di(thiophen-2-yl)-1,4-diaminobenzene ¹³C 117.6, 125.9, 126.7, 127.6, 127.9, 128.8, 129.4, 131.6, 136.3, 140.0, 146.4, 159.9 Illustrates the range of chemical shifts for a complex thiophene derivative. csic.es

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying functional groups and confirming the structural integrity of materials derived from this compound. These methods probe the vibrational modes of molecules.

FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. For thiophene-containing structures, characteristic bands include:

Aromatic C-H stretching vibrations, typically observed above 3000 cm⁻¹. mdpi.com

C=C stretching vibrations of the thiophene ring, which appear in the 1400-1600 cm⁻¹ region. csic.es

The C-S stretching mode, which is often found in the 600-800 cm⁻¹ range. researchgate.net

Out-of-plane C-H bending (γ(C-H)) vibrations, which are sensitive to the substitution pattern of the ring. mdpi.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups, making it excellent for studying the conjugated π-system of polythiophenes. The C=C symmetric stretching modes in the thiophene rings give rise to strong Raman signals. In studies of related polymers, key bands are observed for the C=C symmetric stretch and the C-C inter-ring stretch, providing insight into the polymer's conformation and conjugation length. nih.govresearchgate.net

Table 2: Key Vibrational Frequencies for Thiophene Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique Reference
Aromatic C-H Stretch 3141 - 3061 FT-IR mdpi.com
Aromatic C=C Stretch 1618 - 1422 FT-IR csic.es
C-S Stretch ~1254 Raman researchgate.net

Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy

Electronic spectroscopy, primarily UV-Vis and NIR absorption and photoluminescence (PL) spectroscopy, is used to investigate the electronic structure and optical properties of conjugated materials derived from this compound.

UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule. For conjugated thiophene oligomers and polymers, the most significant feature is the broad, intense absorption band in the visible or near-UV region, which corresponds to the π-π* electronic transition of the conjugated backbone. mdpi.com The position of the absorption maximum (λ_max) is a direct indicator of the effective conjugation length and the optical band gap of the material. nih.gov The spectra of these materials can be influenced by the solvent polarity and aggregation state. mdpi.comrsc.org

Photoluminescence (PL) or fluorescence spectroscopy reveals the emissive properties of the material after electronic excitation. Following absorption of a photon, the molecule can relax to the ground state by emitting a photon. The emission spectrum is typically red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift). The quantum yield and emission wavelength are critical parameters for applications in organic light-emitting diodes (OLEDs). mdpi.comrsc.org Some advanced donor-acceptor polymers based on thiophene units exhibit emission in the near-infrared (NIR) region, making them suitable for applications such as NIR-OLEDs and bio-imaging. rsc.org

Table 3: Electronic Properties of Thiophene-Based Materials

Mass Spectrometric Analysis (e.g., MALDI-TOF MS, GC-Mass) for Molecular Weight and Purity

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and assessing the purity of newly synthesized compounds. For oligomeric and polymeric materials derived from this compound, different MS methods are employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for smaller, volatile, and thermally stable molecules. The sample is vaporized and separated on a GC column before being introduced into the mass spectrometer. This provides both the retention time (a measure of purity) and the mass-to-charge ratio (m/z) of the compound, confirming its identity. tandfonline.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is the preferred method for larger, non-volatile molecules and polymers. nih.govchinesechemsoc.orguky.eduwhiterose.ac.uk In this technique, the analyte is co-crystallized with a matrix that strongly absorbs laser light. A laser pulse desorbs and ionizes the analyte molecules with minimal fragmentation. The ions are then accelerated into a time-of-flight analyzer, and their m/z is determined by their flight time. MALDI-TOF MS is invaluable for confirming the successful synthesis of the target molecule by comparing the experimentally observed molecular ion peak ([M]⁺ or [M+H]⁺) with the calculated molecular weight. nih.govchinesechemsoc.org

Table 4: Mass Spectrometric Data for Thiophene-Containing Compounds

Compound Technique Calculated m/z Found m/z Reference
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene MALDI-TOF 303.950 303.904 [M]⁺ nih.gov
A ladder-type thiophene derivative (C₄₀H₄₂O₂S₃) MALDI-TOF 650.23 651.15 [M+H]⁺ chinesechemsoc.org
2,6-dibromo-9,10-bis-[2-ethynyl-5-(2-butyl-octyl)thiophen-2-yl]-anthracene MALDI-TOF 884 884 [M]⁺ whiterose.ac.uk

Electrochemical Behavior and Redox Properties of 2,5 Di Thiophen 3 Yl Thiophene Based Materials

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic voltammetry is a fundamental technique used to characterize the redox behavior of electroactive materials, providing information on their oxidation (p-doping) and reduction (n-doping) potentials. While specific CV data for poly(2,5-di(thiophen-3-yl)thiophene) is scarce, studies on similar structures reveal key characteristics.

The position of the thiophene (B33073) linkage (2-yl vs. 3-yl) is known to influence the electronic and electrochemical properties. Research on the electrochemical oxidation of 3-thienyl monomers has shown that they can form stable polymers without the cleavage of side chains that can sometimes occur with 2-thienyl monomers metu.edu.tr. This suggests that poly(this compound) would be a stable electroactive polymer.

For comparison, the electrochemical behavior of several derivatives based on the 2,5-di(thiophen-2-yl) structural unit has been well-documented. For instance, a polymer derived from 2,5-di(2-thienyl)thieno[3,2-b]thiophene (dTT), a planar and highly conjugated molecule, displays two distinct oxidation peaks at 0.70 V and 1.12 V and two corresponding reduction peaks at 0.31 V and 0.65 V researchgate.net. Another related monomer, 2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole (TTPP), which incorporates a thiophen-3-yl substituent, shows an oxidation peak at 0.82 V during electropolymerization tandfonline.com. The resulting polymer film exhibits a reduction peak at 0.03 V tandfonline.com.

These values are influenced by the specific molecular structure, including the nature of the central ring (thiophene, pyrrole, etc.) and any functional groups attached. Generally, di(thienyl)thiophene systems are characterized by low oxidation potentials, which is a desirable property for applications in electronic devices yuntech.edu.tw.

Table 1: Oxidation and Reduction Potentials of 2,5-di(thienyl)thiophene Derivatives from Cyclic Voltammetry Note: Data for the specific compound this compound is not available in the provided sources. The table shows data for structurally similar compounds.

Compound/PolymerOxidation Peak(s) (V)Reduction Peak(s) (V)Reference
Poly(2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene) (PdTT)0.70, 1.120.31, 0.65 researchgate.net
2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole (TTPP)0.82 (monomer oxidation)0.03 (polymer reduction) tandfonline.com
1-(4-Fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole (P(FPTP))0.43 (reversible)0.30 (reversible) yuntech.edu.tw
1-(3,5-bis(trifluoromethyl)phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole (copolymer with EDOT)1.56Not Reported mdpi.com

In-Situ Spectroelectrochemical Studies for Optical Changes upon Redox Switching

In-situ spectroelectrochemistry allows for the monitoring of changes in the UV-Vis absorption spectrum of a material as the applied potential is varied. This is crucial for understanding the electronic transitions and the electrochromic properties of the polymer, which refer to its ability to change color in response to an electrical stimulus.

Upon electrochemical doping (oxidation), conjugated polymers like those based on di(thienyl)thiophene exhibit characteristic spectral changes. The initial absorption band, corresponding to the π-π* transition in the neutral polymer, decreases in intensity. Concurrently, new absorption bands appear at lower energies (longer wavelengths), which are attributed to the formation of charge carriers such as polarons and bipolarons.

For a copolymer of 2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole and 3,4-ethylenedioxythiophene (B145204) (EDOT), spectroelectrochemical studies show a π-π* transition at a maximum absorbance wavelength (λmax) of 480 nm in the neutral state. tandfonline.com This polymer demonstrates distinct electrochromism, switching from yellow in its fully reduced state (-0.4 V) to blue in its oxidized state (+1.0 V). tandfonline.com The optical band gap (Eg) for this copolymer was calculated to be 1.67 eV. tandfonline.com

Similarly, a homopolymer based on 2,5-di(2-thienyl)thieno[3,2-b]thiophene (PdTT) displays multiple colors upon redox switching: it is camel at 0.0 V, olive green at 0.8 V, and dark blue at 1.0 V. researchgate.net Another derivative, poly(1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole) (PMPS), is green in its neutral state, dark green when oxidized, and brown in a highly oxidized state researchgate.netdntb.gov.ua. These examples highlight the rich electrochromic behavior typical of this class of materials.

Table 2: Spectroelectrochemical and Electrochromic Properties of 2,5-di(thienyl)thiophene Derivatives Note: Data for the specific compound this compound is not available in the provided sources. The table shows data for structurally similar compounds.

PolymerNeutral State ColorOxidized State Color(s)Optical Band Gap (Eg)Reference
P(TTPP-co-EDOT)YellowBlue1.67 eV tandfonline.com
PdTTCamelOlive Green, Dark BlueNot Reported researchgate.net
PMPSGreenDark Green, BrownNot Reported researchgate.netdntb.gov.ua
P(FPTP)Not ReportedNot Reported2.28 eV (from λmax) yuntech.edu.tw

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the kinetics of charge transfer processes, ion diffusion, and other interfacial phenomena in electrochemical systems. By applying a small sinusoidal potential and measuring the current response over a range of frequencies, a complex impedance spectrum (often visualized as a Nyquist plot) is generated.

In the context of conducting polymers, EIS can differentiate between the resistance of the electrolyte solution, the charge transfer resistance (Rct) at the electrode/polymer interface, and the capacitive behavior of the polymer film. The Rct value is particularly important as it relates to the kinetics of the redox reactions; a smaller Rct generally indicates faster charge transfer.

Studies on donor-acceptor copolymers based on thiophene derivatives and EDOT have utilized EIS to probe their electrical behavior in both the reduced (-0.5 V) and oxidized (1.5 V) states. scielo.br The resulting Nyquist diagrams provide insight into the capacitive and resistive elements of the polymer films, showing how these properties change upon doping. scielo.br For instance, in the oxidized (conducting) state, the charge transfer resistance is typically much lower than in the neutral (insulating) state.

Research on poly[3,5-dithiophene-2-yldithieno[3,2-b;2',3'-d]thiophene] has also employed EIS to evaluate its potential for energy storage applications. researchgate.net By fitting the impedance data to an equivalent electrical circuit, researchers can quantify the various resistive and capacitive components, providing a detailed understanding of the electrochemical processes occurring within the polymer film. researchgate.net These studies show that such materials can exhibit enhanced capacitance, making them promising for use in electrochemical capacitors. researchgate.net

Structure Performance Relationships in 2,5 Di Thiophen 3 Yl Thiophene Based Conjugated Systems

Influence of Oligothiophene Isomerism and Substituent Position on Conjugation and Electronic Structure

The electronic properties of oligothiophenes are highly sensitive to their isomeric structure and the placement of substituents. The way thiophene (B33073) rings are linked together significantly impacts the extent of π-electron delocalization, which in turn dictates the material's electronic bandgap and charge transport characteristics.

The introduction of substituents, such as electron-donating or electron-withdrawing groups, can dramatically alter the electronic landscape of the oligothiophene backbone. For instance, the position of these substituents on the thiophene rings is critical. A substituent at the 2-position of a thiophene ring can exert a more substantial electronic influence compared to the 3-position due to more effective conjugation with the polymer backbone. researchgate.net Studies on methoxy- and nitro-substituted thiophenes have shown that the position of the substituent leads to distinct shifts in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net Specifically, a methoxy (B1213986) group at the 2-position destabilizes the highest π orbital more significantly than one at the 3-position. researchgate.net Conversely, a nitro group, being electron-withdrawing, has the opposite effect. researchgate.net

Furthermore, the isomeric arrangement of the thiophene units themselves plays a pivotal role. For example, the fusion of thiophene rings to form structures like thieno[3,2-b]thiophene (B52689) can enhance planarity and extend π-conjugation, leading to a smaller bandgap compared to oligomers with more rotational freedom between the rings. researchgate.netresearchgate.net The isomeric location of sulfur atoms within these fused systems also influences intermolecular interactions and crystal packing, which are crucial for efficient charge transport. researchgate.net

Impact of Polymer Backbone Architecture and Intermolecular Packing on Charge Carrier Mobility

The arrangement of polymer chains in the solid state is a key determinant of charge carrier mobility. A well-ordered, crystalline structure with significant π-π stacking is generally conducive to efficient charge transport. The architecture of the polymer backbone plays a crucial role in dictating this intermolecular packing.

Polymers incorporating rigid and planar units, such as thieno[3,2-b]thiophene, tend to exhibit more ordered packing and, consequently, higher charge carrier mobilities. nih.govacs.org The linearity of the polymer backbone, promoted by symmetric and rigid monomer units, facilitates efficient stacking. rsc.org For instance, poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) is known to form highly crystalline thin films with domains of lamellar and π-stacked polymer chains, contributing to its high field-effect mobility. acs.org

The nature and placement of side chains also profoundly influence intermolecular packing. Long alkyl side chains are often necessary to ensure solubility, but they can also hinder close packing if not designed carefully. nist.gov The density and regioregularity of these side chains are critical. For example, regioregular poly(3-hexylthiophene) (P3HT) exhibits better packing and higher mobility than its regiorandom counterpart because the regular arrangement of the hexyl chains allows for a more ordered structure. nih.gov The branching point and length of the alkyl side chains can also be tuned to optimize packing and mobility. Moving the branching point further from the polymer backbone can improve crystallinity and charge carrier mobility. rsc.org

Rational Design of Functional Groups and Side Chains to Tailor Electronic and Optoelectronic Properties

The ability to tune the electronic and optoelectronic properties of DTT-based materials through the rational design of functional groups and side chains is a cornerstone of their versatility. By strategically introducing different chemical moieties, researchers can precisely control properties like the HOMO/LUMO energy levels, the optical bandgap, and the charge transport characteristics.

Introducing electron-donating groups, such as alkoxy or alkylthio groups, can raise the HOMO level, leading to a lower oxidation potential and a reduced bandgap. nih.gov Conversely, attaching electron-withdrawing groups, like cyano or nitro groups, can lower both the HOMO and LUMO levels, which is a common strategy in the design of n-type and ambipolar organic semiconductors. rsc.orgmdpi.com This "push-pull" approach, where electron-donating and electron-accepting units are combined within the same conjugated system, is a powerful method for creating low-bandgap polymers with broad absorption spectra, which is highly desirable for solar cell applications. mdpi.com

Side chains are not merely for solubilizing the polymer. They can be engineered to influence the electronic properties and the solid-state morphology. aip.orgaip.org For example, incorporating ether groups into the side chains of polythiophenes has been shown to improve adhesion to substrates and lead to more homogeneous thin films, which in turn enhances the performance of hybrid solar cells. aip.orgaip.org Furthermore, attaching conjugated side chains with acceptor end groups to a polymer backbone can effectively tune the electronic properties and energy levels. rsc.org This modular approach allows for the fine-tuning of the material's properties for specific device applications. nih.gov

Functional Group/Side Chain Effect on Properties Reference
Alkoxy groupsIncrease electron-donating character, reduce bandgap acs.org
Alkyl groupsIncrease solubility, can affect optical gap acs.org
Ether groups in side chainsImprove adhesion and film homogeneity aip.org
Acceptor end groups on side chainsTune electronic properties and energy levels rsc.org
Thieno[3,2-b]thiophene in backboneEnhance planarity and charge mobility rsc.org
Cyano groupsInduce orderly packing, can lead to ambipolar transport rsc.org

Correlation between Material Crystallinity, Morphology, and Device Performance

The performance of an organic electronic device is not solely dependent on the intrinsic properties of the individual molecules but is strongly influenced by the collective organization of these molecules in the thin film. The crystallinity and morphology of the active layer are, therefore, critical parameters that dictate device efficiency and stability.

A high degree of crystallinity in the polymer film generally leads to better charge transport due to the ordered arrangement of the conjugated backbones, which facilitates intermolecular charge hopping. frontiersin.org The size and connectivity of the crystalline domains are also important; large, well-interconnected grains can reduce the number of grain boundaries, which often act as traps for charge carriers. researchgate.net The orientation of the crystalline domains relative to the direction of current flow is another crucial factor. For optimal performance in thin-film transistors, a "face-on" orientation, where the π-stacking direction is parallel to the substrate, is often preferred. ucl.ac.uk

The morphology of the thin film, which encompasses features such as surface roughness and the presence of defects like pinholes or cracks, also has a significant impact on device performance. acs.org A smooth, continuous film is essential for forming a good interface with the electrodes and the dielectric layer, which is crucial for efficient charge injection and transport. researchgate.net In the context of bulk heterojunction solar cells, the nanoscale morphology of the blend of donor and acceptor materials is paramount for efficient exciton (B1674681) dissociation and charge extraction. mdpi.com

The processing conditions used to fabricate the thin film, such as the choice of solvent, deposition technique, and post-deposition annealing, play a vital role in controlling the final crystallinity and morphology. acs.orgrsc.org For example, thermal annealing can be used to improve the crystallinity and domain size of the polymer film, often leading to a significant enhancement in device performance. acs.org

Property Influence on Device Performance Reference
High CrystallinityEnhanced charge transport frontiersin.org
Large Grain SizeReduced charge trapping at grain boundaries researchgate.net
Smooth Surface MorphologyImproved interface quality, better electrical performance researchgate.net
Face-on Molecular OrientationPotentially higher charge carrier mobility in OFETs ucl.ac.uk
Nanoscale Phase Separation (in OPVs)Efficient exciton dissociation and charge collection mdpi.com

Advanced Applications of 2,5 Di Thiophen 3 Yl Thiophene Derived Materials in Organic Electronics and Optoelectronics

Organic Field-Effect Transistors (OFETs) as High-Performance Organic Semiconductors

Derivatives of 2,5-di(thiophen-3-yl)thiophene are promising organic semiconductors for Organic Field-Effect Transistors (OFETs) due to their excellent charge transport properties. acs.org The inherent characteristics of thiophene-based materials, such as van der Waals interactions, π-π stacking, and sulfur-sulfur interactions, facilitate efficient charge carrier transport. acs.org The planarity and extended π-conjugation of these molecules are crucial for achieving high device performance and stability. acs.org

The performance of OFETs is significantly influenced by the molecular design and the resulting solid-state packing of the organic semiconductor. For instance, fusing thiophene (B33073) rings leads to more planar structures, which enhances π-conjugation and can narrow the HOMO-LUMO gap. beilstein-journals.org However, this increased planarity can also lead to poor solubility, a challenge that is often addressed by attaching solubilizing alkyl chains. beilstein-journals.org

Several studies have demonstrated the high performance of OFETs based on derivatives of dithieno[3,2-b:2',3'-d]thiophene (DTT), a core structure related to this compound. For example, OFETs based on 2,6-di(anthracen-2-yl)dithieno[3,2-b:2',3'-d]thiophene (2,6-DADTT) have shown a high mobility of up to 1.26 cm² V⁻¹ s⁻¹. scispace.com Another derivative, 2,7-dioctyl researchgate.netbenzothieno[3,2-b] researchgate.net-benzothiophene, achieved an exceptional hole mobility of 43 cm² V⁻¹ s⁻¹. beilstein-journals.org These high mobility values are attributed to the ordered molecular packing and strong intermolecular interactions. beilstein-journals.orgscispace.com

In a study of benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, a solution-processable OFET demonstrated a hole mobility of up to 0.005 cm²/Vs and a current on/off ratio greater than 10⁶. mdpi.com Another novel fused π-conjugated molecule, EtH-T-DI-DTT, which contains a dithieno[3,2-b:2',3'-d]thiophene (DTT) core, exhibited a p-type mobility of up to 1.33 × 10⁻⁴ cm² V⁻¹ s⁻¹ in an OFET. beilstein-journals.org

Table 1: Performance of OFETs based on this compound Derivatives

Semiconductor Material Hole Mobility (cm² V⁻¹ s⁻¹) On/Off Ratio
2,6-di(anthracen-2-yl)dithieno[3,2-b:2',3'-d]thiophene (2,6-DADTT) 1.26 scispace.com 10⁶ - 10⁸ scispace.com
2,7-dioctyl researchgate.netbenzothieno[3,2-b] researchgate.net-benzothiophene 43 beilstein-journals.org Not Specified
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene 0.005 mdpi.com > 10⁶ mdpi.com

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Materials derived from this compound are utilized in the development of Organic Light-Emitting Diodes (OLEDs) and other luminescent materials. The introduction of different functional groups to the core structure allows for the tuning of their photophysical properties, leading to materials that can emit light across the visible spectrum. bohrium.commdpi.com

For example, a series of green dopants for OLEDs were synthesized based on 2,2-diphenylvinyl end-capped bithiophene and various arylamine moieties. mdpi.com One such device, using a compound with a 9-phenylcarbazole (B72232) moiety, exhibited yellowish-green emission with a maximum brightness of 5,100 cd/m² and a luminous efficiency of 2.56 cd/A. mdpi.com

In another study, polymers containing diketopyrrolopyrrole (DPP) units in the main chain were synthesized and showed red fluorescence. bohrium.com Electroluminescent devices fabricated with these polymers as the active layer emitted red light with a maximum brightness of 17.5–24 cd/m². bohrium.com Furthermore, a D-π-A-π-D type dye based on a 1,2,5-thiadiazolo[3,4-d]pyridazine core with carbazole (B46965) as a donor and thiophene as a π-spacer demonstrated fluorescence in the near-infrared (NIR) region, making it a promising material for NIR-OLEDs. mdpi.com

The fluorescence quantum yield is a critical parameter for OLED materials. Diethyl 2,5-di(thiophen-3-yl)terephthalate, for instance, has a measured fluorescence quantum yield of 0.45 in thin film form. vulcanchem.com

Organic Photovoltaics (OPVs) and Organic Solar Cells

Derivatives of this compound serve as promising donor materials in the active layer of Organic Photovoltaics (OPVs). researchgate.net Their ability to absorb light and efficiently transport charge carriers is key to their application in solar energy conversion. rsc.org

A notable example is poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene) (PDBF-co-TT), a diketopyrrolopyrrole (DPP)-containing polymer. This material exhibits a high hole mobility and an optimal band gap of 1.39 eV. rsc.org When paired with the fullerene acceptor PC₇₁BM, OPV devices achieved a power conversion efficiency (PCE) of up to 4.38%. rsc.org

Another material, Diethyl 2,5-di(thiophen-3-yl)terephthalate, has been used as an electron donor in bulk heterojunction solar cells. vulcanchem.com In preliminary tests with fullerene derivatives, it achieved a PCE of approximately 6.5%. vulcanchem.com This performance is slightly lower than its 2-thienyl counterpart, which is attributed to less optimal molecular packing and a higher bandgap. vulcanchem.com

Table 2: Performance of OPVs and DSSCs with this compound Derivatives

Material Device Type Power Conversion Efficiency (PCE)
PDBF-co-TT with PC₇₁BM OPV 4.38% rsc.org
Diethyl 2,5-di(thiophen-3-yl)terephthalate with fullerene derivative OPV ~6.5% vulcanchem.com

Electrochromic Devices with Reversible Color Switching and Tunable Optical Properties

Polymers derived from this compound are extensively studied for their applications in electrochromic devices, which can change color in response to an electrical potential. This property is highly desirable for applications such as smart windows, displays, and rearview mirrors. researchgate.net

A copolymer of 2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole (TTPP) and 3,4-ethylenedioxythiophene (B145204) (EDOT), denoted as P(TTPP-co-EDOT), demonstrated reversible color switching between yellow in its reduced state and blue in its oxidized state. tandfonline.com This copolymer exhibited an optical contrast of 26% with a switching time of 1.8 seconds. tandfonline.com

In another example, copolymers based on tris(4-(thiophen-2-yl)phenyl)amine and dithienylpyrrole, P(TTPA-co-DIT) and P(TTPA-co-BDTA), were synthesized. mdpi.com The P(TTPA-co-DIT) film showed multiple color changes from yellow in the neutral state to yellowish-green, green, and finally blue in the highly oxidized state. mdpi.com This film had a maximum optical contrast (ΔTmax) of 60.3%. mdpi.com An electrochromic device constructed with P(TTPA-co-BDTA) and poly(3,4-(2,2-diethylpropylenedioxy)thiophene) (PProDOT-Et₂) showed a high ΔTmax of 48.1% and a high coloration efficiency of 649.4 cm²·C⁻¹. mdpi.com

Furthermore, a homopolymer based on 2,5-di(2-thienyl)thieno[3,2-b]thiophene (dTT), named PdTT, displayed a color transition from camel to olive green and dark blue at different applied potentials. researchgate.net A copolymer, P(dTT-co-bTp), exhibited a high optical contrast of 41.3%. researchgate.net

Table 3: Electrochromic Properties of this compound-Based Polymers

Polymer/Copolymer Color States Optical Contrast (ΔT) Switching Time (s)
P(TTPP-co-EDOT) Yellow ↔ Blue tandfonline.com 26% tandfonline.com 1.8 tandfonline.com
P(TTPA-co-DIT) Yellow ↔ Yellowish-green ↔ Green ↔ Blue mdpi.com 60.3% mdpi.com Not Specified
P(dTT-co-bTp) Not Specified 41.3% researchgate.net Not Specified

Development of Organic Electronic Sensors

The semiconducting properties of this compound derivatives make them suitable for use in organic electronic sensors. These sensors can detect various analytes through changes in their electrical characteristics upon exposure.

A thin-film transistor-based sensor using poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT-C14) as the organic channel demonstrated selective sensing of low concentrations of ammonia (B1221849) gas at room temperature. researchgate.net The device showed a high response of over 61% to different ammonia concentrations, with a detection limit of 2 ppm. researchgate.net The sensor exhibited a response time of 30 seconds and a recovery time of 40 seconds. researchgate.net The sensing mechanism is based on the electrostatic and chemical interactions between the gas molecules and the semiconductor. researchgate.net

Electrochemical Capacitors and Energy Storage Applications

Materials derived from this compound are also being explored for their potential in energy storage applications, particularly in electrochemical capacitors, also known as supercapacitors. These materials can store charge through electrochemical processes, offering high power density and long cycle life.

A study on donor-acceptor-donor (D-A-D) type monomers based on thiophene-substituted quinoxaline (B1680401) derivatives showed their potential for supercapacitor applications. bohrium.com Another work reported that a polymer, BDDTH-DPPEH, exhibited a specific capacitance of 126.5 F g⁻¹ at a current density of 0.5 A g⁻¹. bohrium.com A symmetric supercapacitor device fabricated using this material showed a high power density of 4000 W kg⁻¹ and an energy density of 31.66 Wh kg⁻¹. bohrium.com

Furthermore, a hybrid energy storage material based on triphenylamine (B166846) and dithienothiophene demonstrated a high specific capacity of 54 mAh g⁻¹ and a capacitance of 242 F g⁻¹ at 0.5 A g⁻¹. researchgate.net This material also exhibited a high energy density of 43 Wh kg⁻¹. researchgate.net

Table 4: Compound Names Mentioned in the Article

Abbreviation Full Compound Name
2,6-DADTT 2,6-di(anthracen-2-yl)dithieno[3,2-b:2',3'-d]thiophene
BTT Benzo[b]thieno[2,3-d]thiophene
dTT 2,5-di(2-thienyl)thieno[3,2-b]thiophene
EDOT 3,4-ethylenedioxythiophene
EtH-T-DI-DTT Not fully specified in source, a fused molecule with a dithieno[3,2-b:2',3'-d]thiophene core
PBTTT-C14 poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene)
PDBF-co-TT poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene)
PProDOT-Et₂ poly(3,4-(2,2-diethylpropylenedioxy)thiophene)
TTPP 2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole
P(TTPP-co-EDOT) Copolymer of TTPP and EDOT
P(TTPA-co-DIT) Copolymer of tris(4-(thiophen-2-yl)phenyl)amine and dithienylpyrrole
P(TTPA-co-BDTA) Copolymer of tris(4-(thiophen-2-yl)phenyl)amine and dithienylpyrrole
PdTT poly(2,5-di(2-thienyl)thieno[3,2-b]thiophene)
P(dTT-co-bTp) Copolymer of dTT and 2,2'-bithiophene

Conclusions and Future Research Directions in the Field of 2,5 Di Thiophen 3 Yl Thiophene

Current Challenges in the Precise Synthesis and Scalability of Complex Oligothiophenes

A primary obstacle in the advancement of oligothiophene-based technologies is the difficulty in achieving precise, defect-free molecular structures, especially when dealing with complex, multi-substituted compounds. Traditional synthetic routes, such as those involving the reaction of dicarbonyl compounds with phosphorus pentasulphide, can be effective but often lack the fine control needed for producing highly pure, specific isomers. derpharmachemica.com The synthesis of asymmetrically substituted or larger, well-defined oligomers remains a significant challenge, often requiring multi-step, low-yield processes.

The scalability of these synthetic procedures presents another major barrier. Many of the most effective laboratory-scale synthesis methods, such as metal-catalyzed cross-coupling reactions, can be costly and difficult to implement on an industrial scale. For instance, iridium-catalyzed borylation is a versatile method for functionalizing thiophenes, but it often requires prolonged reaction times and multiple catalyst additions for more complex, substituted thiophenes, which complicates large-scale production. nih.gov Similarly, while novel approaches using platinum complexes have been developed for creating highly symmetric macrocyclic oligothiophenes, these methods are often intricate and not economically viable for mass production. rsc.org Overcoming these synthesis and scalability challenges is critical for the commercial realization of devices based on complex oligothiophenes like 2,5-di(thiophen-3-yl)thiophene.

Emerging Trends in Molecular Design and Functionalization for Enhanced Properties

To unlock the full potential of this compound and related oligomers, researchers are actively exploring innovative molecular design and functionalization strategies. A key trend is the precise tuning of the material's electronic properties by attaching various functional groups to the thiophene (B33073) backbone. tdl.orgthieme-connect.com This functionalization allows for the tailoring of properties to meet the demands of specific applications. rsc.org

Several key strategies are at the forefront of this research:

Energy Level Engineering : By introducing electron-donating groups (e.g., alkoxy substituents) or electron-withdrawing groups (e.g., dicyanomethylene, thiophene 1,1-dioxides), scientists can precisely control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. tdl.orgresearchgate.net This tuning is essential for optimizing charge injection/extraction in electronic devices and for reducing the band gap to control light absorption and emission characteristics. tdl.orgresearchgate.net

Donor-π-Acceptor (D-π-A) Architectures : The creation of molecules with distinct electron donor and acceptor segments connected by a π-conjugated bridge is a powerful strategy for enhancing nonlinear optical (NLO) properties and promoting intramolecular charge transfer (ICT). researchgate.netnih.gov This approach can lead to materials with significantly improved performance in optoelectronic applications.

π-Conjugation Extension and Planarity : Extending the length of the π-conjugated system is a well-established method for enhancing electronic delocalization and improving charge transport properties. nih.gov Researchers are designing molecules with fused thiophene rings or quinoidal structures to create more rigid, planar backbones. nih.govacs.org This increased planarity enhances intermolecular π-π stacking, which is crucial for efficient charge mobility in the solid state.

Stimuli-Responsive Functionalization : An exciting frontier is the incorporation of stimuli-responsive moieties, such as photochromic spiropyrans, into the oligothiophene structure. tdl.org This allows the material's optoelectronic properties to be dynamically controlled by external stimuli like light, opening possibilities for molecular switches and sensors. tdl.org

These emerging trends in molecular design are paving the way for a new generation of "smart" oligothiophene materials with properties that can be programmed for specific and advanced functions.

Prospects for Integration into Novel Device Architectures and Multifunctional Systems

The unique properties of functionalized oligothiophenes, including this compound derivatives, position them as prime candidates for a wide array of novel device architectures and multifunctional systems. Their versatility allows for applications beyond traditional organic electronics. thieme-connect.com

Future prospects for integration include:

High-Performance Electronics : Oligothiophenes are already utilized as active components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. rsc.org Future research will focus on integrating highly tailored oligothiophenes into flexible, transparent, and low-cost electronic devices. tdl.org The polymorphism observed in some oligothiophene derivatives could be harnessed to create devices with switchable electrical and fluorescence activity. acs.orgresearchgate.net

Bioelectronics : A particularly promising area is the development of bio-integrated electronics. Thiophene-based materials that can self-organize in biological environments are being explored for creating seamless interfaces with living tissue. acs.org This could lead to advanced medical sensors, drug delivery systems, and tools for in-vivo electronic functionalization of biological systems. acs.org

Advanced Materials and Frameworks : The integration of oligothiophenes as building blocks into more complex supramolecular structures like covalent organic frameworks (COFs) is an emerging field. uni-muenchen.de These highly ordered, porous materials could be used in next-generation applications such as photocatalysis, chemical sensing, and energy storage in supercapacitors. uni-muenchen.de

Multifunctional Systems : The ability to combine multiple functionalities within a single material is a key advantage of oligothiophenes. For example, π-expanded oligothiophene macrocycles can act as both redox-active donors and possess unique optical properties, making them suitable for multifunctional systems. rsc.org Polymers based on similar structures have demonstrated multi-chromic behavior, making them ideal for high-performance electrochromic devices that can change color in response to an applied voltage. researchgate.net

The continued development of synthetic methods and molecular design principles will undoubtedly expand the horizons for integrating these remarkable compounds into increasingly sophisticated and multifunctional technological systems.

Q & A

Q. What are the established synthetic methodologies for 2,5-di(thiophen-3-yl)thiophene, and how do reaction conditions influence yield and purity?

The synthesis of thiophene derivatives typically involves Friedel-Crafts alkylation or lithiation-based cross-coupling . For example:

  • Friedel-Crafts alkylation using AlCl₃ as a Lewis acid catalyst can introduce substituents at the 2- and 5-positions of thiophene. However, selectivity challenges may arise due to competing side reactions .
  • Lithiation of thiophene followed by reaction with electrophiles (e.g., alkyl halides) enables regioselective functionalization. For instance, tert-butyl bromide reacts with lithiated thiophene to yield 2,5-di(tert-butyl)thiophene, demonstrating the method’s applicability for symmetrical substitution .
    Key considerations : Optimize catalyst loading, temperature, and solvent polarity to minimize side products. Use inert atmospheres (e.g., N₂) to prevent oxidation of intermediates.

Q. How can researchers characterize the electronic structure and π-conjugation efficiency of this compound?

Methodological approaches include:

  • UV-vis spectroscopy : Measure absorption maxima (λₘₐₓ) to estimate the optical bandgap. For example, conjugated polymers like DPPDTT (containing thiophene-thienothiophene units) exhibit λₘₐₓ > 700 nm, indicating strong π-π* transitions .
  • Cyclic voltammetry (CV) : Determine HOMO/LUMO levels via oxidation/reduction potentials. For analogous polymers, HOMO levels range from -5.2 eV to -5.4 eV, critical for assessing charge transport in organic electronics .
  • Density functional theory (DFT) : Model frontier molecular orbitals to validate experimental data and predict charge distribution .

Advanced Research Questions

Q. How can discrepancies in reported HOMO/LUMO values for thiophene derivatives be resolved?

Discrepancies often arise from:

  • Solvent effects : Polar solvents stabilize charged states, shifting redox potentials. Use consistent solvent systems (e.g., acetonitrile for CV) .
  • Film morphology : Variations in crystallinity or chain packing (e.g., in thin-film vs. solution measurements) alter electronic properties. Employ grazing-incidence X-ray diffraction (GI-XRD) to correlate structure with electronic behavior .
  • Reference electrode calibration : Standardize against ferrocene/ferrocenium (Fc/Fc⁺) to ensure comparability across studies .

Q. What strategies improve the integration of this compound into organic photovoltaic (OPV) devices with high charge-carrier mobility?

  • Side-chain engineering : Introduce alkyl chains (e.g., 2-octyldodecyl) to enhance solubility and film-forming properties. For DPPDTT polymers, branched side chains reduce crystallization barriers, improving device reproducibility .
  • Donor-acceptor (D-A) copolymer design : Alternate thiophene units with electron-deficient moieties (e.g., diketopyrrolopyrrole) to narrow bandgaps and enhance light absorption .
  • Device optimization : Use solvent additives (e.g., 1,8-diiodooctane) to tune phase separation in active layers, as demonstrated in OPVs with power conversion efficiencies > 8% .

Q. How can researchers address inconsistent electrochemical stability in thiophene-based polymers during redox cycling?

  • Dopant selection : Use non-corrosive dopants (e.g., ionic liquids) to minimize oxidative degradation.
  • Crosslinking strategies : Incorporate vinylene or triazine linkers to stabilize the polymer backbone against mechanical stress during doping/dedoping .
  • In-operando spectroscopy : Monitor degradation pathways via Raman or FTIR during cycling to identify vulnerable chemical bonds .

Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

  • Storage : Store under inert gas (e.g., argon) in airtight containers to prevent oxidation. Degradation over time may generate hazardous byproducts (e.g., sulfur oxides) .
  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact, as thiophene derivatives may exhibit uncharacterized toxicity .
  • Ventilation : Conduct reactions in fume hoods with explosion-proof fittings due to flammability (flash point < 82°C for similar compounds) .

Notes for Experimental Design

  • Contradictory data : Cross-validate HOMO/LUMO measurements using UPS (ultraviolet photoelectron spectroscopy) and CV to resolve discrepancies .
  • Degradation mitigation : For long-term storage, aliquot compounds under argon and avoid exposure to light or moisture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.